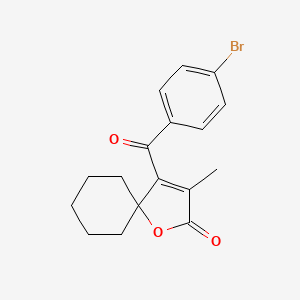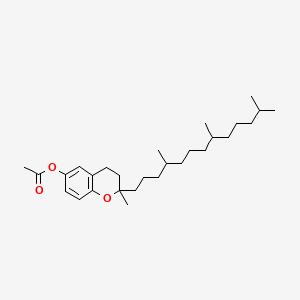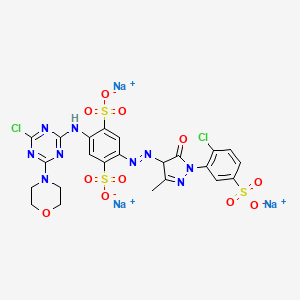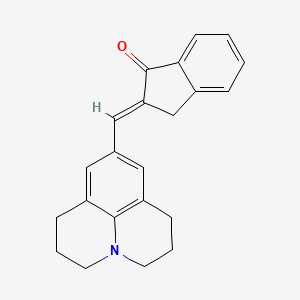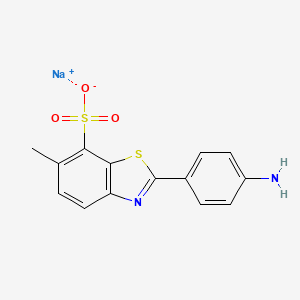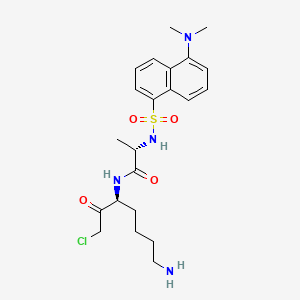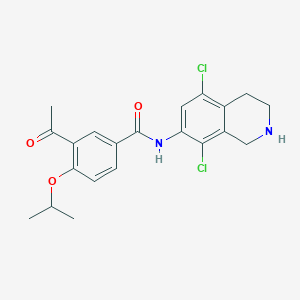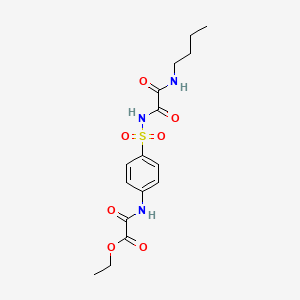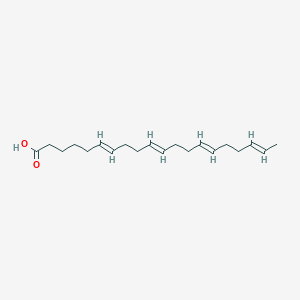
6,10,14,18-Eicosatetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10,14,18-Eicosatetraenoic acid is a polyunsaturated fatty acid with a 20-carbon backbone and four double bonds. It belongs to the family of eicosatetraenoic acids, which are classified as polyunsaturated fatty acids (PUFAs). These compounds are essential for various biological processes and are found in some fungi, fish oils, and human and animal fat tissue .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,10,14,18-Eicosatetraenoic acid can be synthesized through the elongation and desaturation of shorter essential fatty acids, such as linoleic acid . The process involves multiple steps, including the introduction of double bonds at specific positions along the carbon chain. This can be achieved through enzymatic desaturation and elongation reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of microorganisms, such as fungi, that are capable of producing high yields of the compound. For example, mutants of the fungus Mortierella alpina have been employed to produce large amounts of this compound due to the expression of an ω-3-desaturase gene .
Analyse Chemischer Reaktionen
Types of Reactions
6,10,14,18-Eicosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The oxidation of this compound is typically catalyzed by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
Reduction: Reduction reactions can convert the double bonds in this compound to single bonds, resulting in saturated fatty acids.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as hydroxyl or amino groups.
Major Products
The major products formed from these reactions include hydroxyeicosatetraenoic acids (HETEs), leukotrienes, and prostaglandins . These compounds play crucial roles in various physiological processes, including inflammation and immune response.
Wissenschaftliche Forschungsanwendungen
6,10,14,18-Eicosatetraenoic acid has numerous scientific research applications across various fields:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds, including eicosanoids.
Biology: The compound is studied for its role in cell signaling and regulation of inflammatory responses.
Industry: It is used in the production of dietary supplements and functional foods due to its health benefits.
Wirkmechanismus
6,10,14,18-Eicosatetraenoic acid exerts its effects through the production of eicosanoids, which are signaling molecules involved in various biological processes. The compound is metabolized by enzymes such as COX and LOX to produce eicosanoids, which then bind to specific receptors on target cells . This binding triggers a cascade of signaling events that regulate inflammation, immune response, and other physiological functions .
Vergleich Mit ähnlichen Verbindungen
6,10,14,18-Eicosatetraenoic acid is similar to other polyunsaturated fatty acids, such as arachidonic acid and eicosapentaenoic acid (EPA). it has unique properties that distinguish it from these compounds:
Arachidonic Acid: Both are eicosatetraenoic acids, but arachidonic acid is an ω-6 fatty acid, while this compound is an ω-3 fatty acid.
Eicosapentaenoic Acid (EPA): EPA is an ω-3 fatty acid with five double bonds, whereas this compound has four double bonds.
Similar Compounds
- Arachidonic Acid
- Eicosapentaenoic Acid (EPA)
- Docosahexaenoic Acid (DHA)
- Linoleic Acid
- Alpha-Linolenic Acid (ALA)
These compounds share structural similarities but differ in the number and position of double bonds, as well as their biological functions .
Eigenschaften
CAS-Nummer |
854251-31-3 |
|---|---|
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(6E,10E,14E,18E)-icosa-6,10,14,18-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-3,6-7,10-11,14-15H,4-5,8-9,12-13,16-19H2,1H3,(H,21,22)/b3-2+,7-6+,11-10+,15-14+ |
InChI-Schlüssel |
GBSVAUZPMIQVJE-OSWCZRQLSA-N |
Isomerische SMILES |
C/C=C/CC/C=C/CC/C=C/CC/C=C/CCCCC(=O)O |
Kanonische SMILES |
CC=CCCC=CCCC=CCCC=CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


